tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWDBVSNSVHLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697371 | |

| Record name | tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-07-8 | |

| Record name | tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We delve into its molecular architecture, elucidating the strategic importance of its constituent parts: the privileged indole scaffold, the acid-labile tert-butoxycarbonyl (Boc) protecting group, and the versatile primary amine handle. This document details a robust and validated synthetic pathway via reductive amination of the corresponding 4-formyl precursor, explains the rationale behind key experimental choices, and presents a full suite of expected analytical data for quality control. Furthermore, we explore its vast applications in constructing diverse chemical libraries and as a precursor to complex, biologically active molecules. This guide is designed to serve as an authoritative resource, bridging synthetic protocol with practical application in the pursuit of next-generation therapeutics.

Introduction: The Strategic Value of a Protected Indole Scaffold

The indole nucleus is a preeminent scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a recurring motif in drugs targeting a wide array of biological targets, from oncology to neurology.[1][2] However, the inherent reactivity of the indole ring, particularly the nucleophilicity of the N1 nitrogen and susceptibility to electrophilic attack at the C3 position, presents a significant challenge in multi-step organic synthesis.

Effective synthetic design, therefore, hinges on the strategic use of protecting groups. The tert-butoxycarbonyl (Boc) group is an exemplary choice for the indole nitrogen due to its steric bulk and, most importantly, its stability to a wide range of reaction conditions while being readily removable under mild acidic conditions.[3][4] By protecting the indole nitrogen, the Boc group electronically deactivates the ring system, preventing unwanted side reactions and enabling precise, regioselective functionalization at other positions.

This guide focuses on a particularly valuable derivative: tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate . This molecule masterfully combines the protected, stable indole core with a reactive primary amine at the C4 position, creating a trifunctional building block of immense synthetic potential. The primary amine serves as a versatile nucleophilic handle, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.

Chapter 1: Molecular Structure and Physicochemical Properties

The structure of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate is defined by three key components:

-

1H-Indole Core: The bicyclic aromatic system that provides the foundational scaffold.

-

N1-Boc Group: A tert-butoxycarbonyl group attached to the indole nitrogen, serving as a robust protecting group.[3]

-

C4-Aminomethyl Group: A -CH₂NH₂ substituent at the 4-position of the indole ring, offering a primary point for synthetic elaboration.

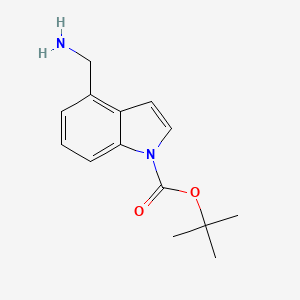

Chemical Structure Diagram

Caption: 2D structure of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties for this molecule and its isomers.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₂ | PubChem[5][6] |

| Molecular Weight | 246.30 g/mol | PubChem[5][6] |

| Monoisotopic Mass | 246.136828 Da | PubChem[5][6] |

| Physical Form | Solid (Predicted) | Synthonix[7] |

| XLogP3 | 2.1 | PubChem (Isomer)[5] |

| Hydrogen Bond Donor Count | 1 | PubChem (Isomer)[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Isomer)[5] |

| Polar Surface Area | 57.3 Ų | PubChem (Isomer)[5] |

| Storage Temperature | 2-8°C, Sealed in dry | ChemScene, Synthonix[7][8] |

Chapter 2: Synthesis and Purification

Rationale for the Synthetic Strategy

A direct synthesis of the target molecule is impractical due to the reactivity of the indole core. A robust synthesis relies on a two-stage strategy: first, protection of the indole nitrogen, and second, elaboration of the C4 substituent. The chosen pathway, reductive amination, is widely employed due to its high efficiency, mild reaction conditions, and broad substrate scope.

The starting material, tert-Butyl 4-formyl-1H-indole-1-carboxylate , is commercially available and serves as the ideal precursor.[8] The conversion of its aldehyde group to a primary amine is a critical transformation. Reductive amination using an ammonia source and a selective reducing agent is the method of choice. We select sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike harsher reagents like sodium borohydride or lithium aluminum hydride, STAB is exceptionally mild, tolerant of most functional groups, and does not reduce the aldehyde until after the imine has formed, minimizing side reactions such as alcohol formation.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system based on established chemical principles. Adherence to stoichiometry and conditions is critical for success.

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 4-formyl-1H-indole-1-carboxylate (1.0 eq).

-

Reagent Addition: Add ammonium acetate (5-10 eq) to the flask. The large excess drives the equilibrium towards imine formation.

-

Solvent: Dissolve the solids in an appropriate volume of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls any potential exotherm and ensures a steady rate of reduction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Trustworthiness Check: This step neutralizes the acidic byproducts of the reaction and removes excess reagents.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of methanol (0-10%) in dichloromethane is typically effective. The addition of a small amount of triethylamine (0.5-1%) to the eluent system is often beneficial to prevent the primary amine from tailing on the acidic silica gel.

-

Fraction Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated in vacuo to yield tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate as a solid.

Chapter 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.1-7.8 (m, 2H, Ar-H), 7.5-7.2 (m, 2H, Ar-H), 6.6 (d, 1H, Ar-H), 4.0 (s, 2H, -CH₂-NH₂), 1.7 (s, 9H, -C(CH₃)₃), 1.5 (br s, 2H, -NH₂). Note: Amine protons may be broad and exchangeable with D₂O. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.0 (C=O), 136.0, 134.0, 128.0, 124.0, 122.0, 119.0, 115.0, 105.0 (Ar-C), 83.5 (-C(CH₃)₃), 45.0 (-CH₂-NH₂), 28.5 (-C(CH₃)₃). |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₄H₁₉N₂O₂ [M+H]⁺: 247.1441; Found: 247.1443. |

| Purity (HPLC/UPLC) | ≥95% (typical for research-grade material). |

Chapter 4: Applications in Drug Discovery and Medicinal Chemistry

The title compound is not an end-product but a versatile starting point for library synthesis and lead optimization. The primary amine is a powerful nucleophile that can participate in a wide range of coupling reactions.

Key Derivatization Reactions

-

Amide Coupling: Reaction with carboxylic acids, acid chlorides, or activated esters (using coupling agents like HATU or EDC) yields diverse amides. This is one of the most common methods for exploring structure-activity relationships (SAR).

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base produces stable sulfonamides.

-

N-Alkylation: Reductive amination with other aldehydes or ketones, or direct alkylation with alkyl halides, leads to secondary and tertiary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives.

Synthetic Utility Workflow

Caption: Common derivatization pathways for the title compound in medicinal chemistry.

This building block is particularly useful for synthesizing compounds that target protein kinases, G-protein coupled receptors (GPCRs), and ion channels, where an indole core often serves as a crucial pharmacophore for binding.

Chapter 5: Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7][8] The compound is an amine and can slowly react with atmospheric CO₂.

-

Safety: While specific toxicity data is not widely available, related amines can be irritants. The compound is classified with GHS07 pictograms, indicating potential for skin/eye irritation and other hazards.[7] Refer to the Safety Data Sheet (SDS) from the supplier for complete information.

Conclusion

tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate is a high-value, strategically designed synthetic intermediate. Its architecture provides a stable, protected indole core while presenting a versatile primary amine for facile chemical modification. The robust and scalable synthesis via reductive amination makes it readily accessible for drug discovery programs. By enabling the rapid and regioselective elaboration of the indole C4 position, this building block empowers medicinal chemists to efficiently explore chemical space and accelerate the development of novel therapeutics built upon the privileged indole scaffold.

References

-

PubChem. tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Available from: [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. Available from: [Link]

-

Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available from: [Link]

-

Supporting Information. Characterization Data of Products. Available from: [Link]

-

Wikipedia. Tert-butyloxycarbonyl protecting group. Wikimedia Foundation. Available from: [Link]

-

MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]

-

GenScript. Terminology of Antibody Drug for Boc Chemistry. GenScript. Available from: [Link]

-

ResearchGate. Indole N‐Boc deprotection method development. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. IJPRA. Available from: [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available from: [Link]

-

Supporting Information. B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Available from: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. genscript.com [genscript.com]

- 5. tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate | C14H18N2O2 | CID 34178155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | 188988-46-7 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

1-Boc-4-(aminomethyl)indole properties and SMILES

Title: Technical Whitepaper: 1-Boc-4-(aminomethyl)indole as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

1-Boc-4-(aminomethyl)indole is a specialized heterocyclic building block utilized in the design of kinase inhibitors, GPCR ligands, and peptidomimetics. Unlike the more common 3-substituted (tryptamine-like) or 5-substituted (serotonin-like) indoles, the 4-substituted vector allows for unique spatial exploration within a binding pocket, often accessing solvent-exposed regions or distinct hydrophobic pockets.

This guide details the physiochemical properties, synthesis logic, and handling protocols for this compound. Note: This compound is distinct from 1-Boc-4-(aminomethyl)piperidine, a common reagent; researchers must verify CAS numbers to avoid procurement errors.

Part 1: Chemical Identity & Physiochemical Properties

The molecule features an indole core protected at the N1 position by a tert-butoxycarbonyl (Boc) group, with a primary aminomethyl moiety at the C4 position. This orthogonal protection strategy allows for selective derivatization of the primary amine without compromising the indole nitrogen's electronic state.

Table 1: Compound Identifiers & Calculated Properties

| Property | Value / Descriptor |

| IUPAC Name | tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate |

| Common Name | 1-Boc-4-(aminomethyl)indole |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| SMILES | CC(C)(C)OC(=O)n1ccc2c(CN)cccc21 |

| InChI Key | (Calculated) KVWVZYLXVKZLCN-UHFFFAOYSA-N |

| LogP (Calc) | ~2.65 (Predicted) |

| TPSA | ~55 Ų |

| pKa (Amine) | ~9.5 (Primary amine) |

| Appearance | Off-white to pale yellow solid (typical) |

Note on CAS: While the precursor 4-cyanoindole (CAS 1611-73-0) is widely indexed, the N-Boc-4-aminomethyl derivative is often a custom synthesis item or cataloged under varying internal IDs.

Part 2: Structural Analysis & Reactivity Profile

The utility of 1-Boc-4-(aminomethyl)indole lies in its orthogonal reactivity . The Boc group reduces the electron density of the indole ring, making it less susceptible to oxidation or electrophilic attack at C3 during handling, while the C4-aminomethyl group remains highly nucleophilic.

Figure 1: Structural Connectivity & Reactivity Vectors

Caption: Orthogonal reactivity map highlighting the stable N-protection and the reactive C4-amine vector.

Part 3: Synthesis & Manufacturing Protocols

Since this compound is frequently synthesized in-house rather than purchased in bulk, a robust protocol starting from 4-cyanoindole is recommended. This route avoids the use of strong reducing agents (like LiAlH₄) after Boc protection, which can sometimes lead to side reactions.

Workflow Overview

-

N-Protection: Installation of Boc on 4-cyanoindole.

-

Reduction: Selective hydrogenation of the nitrile to the amine.[1]

Step-by-Step Protocol

Step 1: Synthesis of 1-Boc-4-cyanoindole

-

Reagents: 4-Cyanoindole (1.0 equiv), (Boc)₂O (1.2 equiv), DMAP (0.1 equiv), TEA (1.5 equiv), DCM (Solvent).

-

Procedure:

-

Dissolve 4-cyanoindole in anhydrous DCM (0.2 M).

-

Add TEA and DMAP. Stir at 0°C for 10 min.

-

Add (Boc)₂O portion-wise.

-

Warm to RT and stir for 4 hours (Monitor by TLC; Rf ~0.6 in 20% EtOAc/Hex).

-

Workup: Wash with 1M citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Yield: Typically >90% (White solid).

-

Step 2: Reduction to 1-Boc-4-(aminomethyl)indole

-

Reagents: 1-Boc-4-cyanoindole, Raney Nickel (Catalytic), H₂ (Balloon or 50 psi), NH₃ in MeOH (7N).

-

Rationale: The use of ammonia suppresses the formation of secondary amines (dimerization) during nitrile reduction. Raney Nickel is preferred over Pd/C for nitriles to avoid poisoning.

-

Procedure:

-

Dissolve intermediate in 7N NH₃/MeOH.

-

Add washed Raney Nickel (Caution: Pyrophoric).

-

Hydrogenate at RT for 12–18 hours.

-

Filtration: Filter through Celite under Nitrogen (Do not let catalyst dry).

-

Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or use directly if purity >95%.

-

Figure 2: Synthesis Pathway

Caption: Two-step synthesis route ensuring retention of the Boc group during nitrile reduction.

Part 4: Applications in Drug Discovery

The 4-substituted indole scaffold is considered a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The C4 position allows substituents to project into the solvent-front or specific hydrophobic pockets (e.g., the "back pocket" of certain kinases) that are inaccessible to C3-substituted analogs.

-

Fragment-Based Drug Discovery (FBDD): The molecule serves as an excellent fragment. The Boc group can be removed to link the indole N to a resin or another scaffold, while the amine is coupled to a library of acids.

-

Peptidomimetics: The distance and angle between the indole N and the exocyclic amine mimic specific amino acid side-chain orientations (e.g., Tryptophan analogs), useful in disrupting Protein-Protein Interactions (PPIs).

Figure 3: Decision Tree for Functionalization

Caption: Strategic decision points for utilizing the scaffold in library synthesis.

Part 5: Handling, Stability & Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine can absorb CO₂ from the air to form carbamates over time.

-

Stability: The N-Boc group is stable to basic conditions and nucleophiles but hydrolyzes rapidly in acids (TFA, HCl).

-

Safety Hazards:

-

Sensitization: Indole derivatives can be potential sensitizers.

-

Raney Nickel: If synthesizing, handle Raney Nickel as a pyrophoric solid (keep wet).

-

Boc2O: Highly toxic by inhalation; use in a fume hood.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Indole-4-carbonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Amines by Reduction of Nitriles. Retrieved from [Link]

-

Common Organic Chemistry. (2023). Boc Protection Mechanism and Protocols. Retrieved from [Link]

- Ishikura, M., et al. (2015). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. In The Alkaloids: Chemistry and Biology. (Contextual reference for indole reactivity).

Sources

A Comprehensive Technical Guide to 4-Substituted Indole Building Blocks for Medicinal Chemistry

Introduction: The Privileged Scaffold and the C4-Conundrum

The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a vast array of natural products, endogenous signaling molecules, and FDA-approved drugs.[1][2] From the essential amino acid tryptophan to the neurotransmitter serotonin, the indole framework is intricately woven into the fabric of biology.[3] Its unique electronic and structural properties allow it to engage with a multitude of biological targets, making it a fertile ground for drug discovery.[1][4]

While functionalization of the electron-rich pyrrole ring at the C2 and C3 positions is well-established, modification of the benzene portion, particularly at the C4-position, presents a significant synthetic challenge.[5][6] This "C4-conundrum" arises from the inherently lower reactivity of this site compared to the rest of the molecule. However, it is precisely this challenge that makes 4-substituted indoles such valuable assets. A substituent at the C4-position can profoundly alter a molecule's steric and electronic profile, providing a unique vector to enhance binding affinity, modulate selectivity, and improve pharmacokinetic properties. C4-decorated indoles are integral to a plethora of bioactive compounds, including natural product alkaloids and high-value pharmaceuticals.[7]

This guide provides an in-depth exploration of the synthesis and strategic importance of 4-substituted indole building blocks. We will move beyond a simple listing of methods to explain the underlying principles and causality behind modern synthetic strategies, provide field-proven experimental protocols, and illustrate the power of these building blocks through relevant case studies.

Chapter 1: The Strategic Importance of C4-Substitution in Drug Design

The functionalization of the C4 position of the indole ring is not merely a synthetic curiosity; it is a strategic tool for fine-tuning molecular properties critical for therapeutic success. A substituent at this position projects into a distinct spatial region compared to other positions, allowing for novel interactions with biological targets.

-

Modulation of Target Binding: The C4 position can be used to introduce key pharmacophoric features—such as hydrogen bond donors/acceptors or hydrophobic groups—that can form specific, high-affinity interactions within a protein's binding pocket. For example, C4-ethylamino indole derivatives have been identified as potent dopamine receptor agonists, with this specific substitution pattern being crucial for activity.[3]

-

Improving Pharmacokinetics (ADME): C4-substitution can be employed to block sites of metabolic attack, thereby increasing a drug's half-life and bioavailability. Introducing polar groups at this position can also enhance solubility.

-

Enhancing Selectivity: By occupying a unique chemical space, a C4-substituent can confer selectivity for a specific receptor subtype or enzyme isoform, reducing off-target effects and improving the safety profile of a drug candidate.

-

Scaffold Hopping and Novel IP: In a crowded intellectual property landscape, unique substitution patterns are key. The ability to efficiently generate diverse 4-substituted indoles allows chemists to explore novel chemical matter and develop compounds with distinct patent positions.

A prime example of a C4-substituted indole in medicine is Tegaserod , a 5-HT4 receptor agonist used for irritable bowel syndrome.[8][9] The aminoguanidine side chain attached to the indole core is crucial for its partial agonist activity at the serotonin receptor, showcasing how functionalization of the indole scaffold leads to potent therapeutic agents.[8]

Chapter 2: Synthetic Strategies for C4-Functionalization

The synthesis of 4-substituted indoles has evolved from multi-step classical methods to highly efficient, modern C-H activation strategies.

2.1 Foundational Approach: Synthesis from Pre-functionalized Aromatics

Before the advent of direct C-H activation, the most reliable way to create C4-substituted indoles was to begin with an aromatic precursor already bearing the desired functionality. The Leimgruber-Batcho indole synthesis is a powerful and industrially relevant example of this approach.[10][11] It allows for the construction of the indole ring from an o-nitrotoluene, which can be substituted to place a group at the eventual C4-position of the indole.

The general workflow involves two key steps:

-

Enamine Formation: An o-nitrotoluene is condensed with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a β-nitroenamine. This step activates the methyl group for condensation.[10]

-

Reductive Cyclization: The nitro group is then reduced (e.g., using H₂/Pd-C, Fe/AcOH, or TiCl₃), leading to an in-situ cyclization of the resulting amine onto the enamine, which eliminates an amine to form the aromatic indole ring.[10][12]

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]

- 7. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Serotonin 5-HT4 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Strategic Synthesis and Application of tert-Butyl 4-formyl-1H-indole-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Architectural Significance of a Versatile Precursor

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and conformational flexibility allow for intricate and high-affinity interactions with a multitude of biological targets. Within the vast chemical space of indole derivatives, tert-butyl 4-formyl-1H-indole-1-carboxylate (CAS 460096-34-8) has emerged as a pivotal precursor, offering a strategic entry point for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role in the development of next-generation pharmaceuticals.

The strategic placement of the formyl group at the C4 position of the indole nucleus, combined with the labile tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, renders this molecule a highly versatile building block. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The Boc group, on the other hand, not only modulates the reactivity of the indole ring but can also be readily removed under mild acidic conditions, allowing for further derivatization at the nitrogen atom. This guide will delve into the practical aspects of utilizing this precursor, providing researchers, scientists, and drug development professionals with the necessary knowledge to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of tert-butyl 4-formyl-1H-indole-1-carboxylate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 460096-34-8 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO₃ | [1][2] |

| Molecular Weight | 245.27 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥97% | [1] |

| Storage Conditions | 2-8 °C, sealed in dry conditions | [1][2] |

Spectroscopic Characterization Data:

The identity and purity of tert-butyl 4-formyl-1H-indole-1-carboxylate are typically confirmed using a combination of spectroscopic techniques. The following data represents typical values obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.1 (s, 1H, CHO), 8.2 (d, 1H), 7.6 (d, 1H), 7.4 (t, 1H), 7.3 (d, 1H), 6.8 (d, 1H), 1.7 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.0, 149.5, 137.0, 131.0, 128.0, 126.0, 124.0, 120.0, 116.0, 107.0, 84.0, 28.0 |

| Mass Spectrometry (ESI) | m/z: 246.1 [M+H]⁺ |

Synthesis of tert-Butyl 4-formyl-1H-indole-1-carboxylate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of tert-butyl 4-formyl-1H-indole-1-carboxylate is the Vilsmeier-Haack formylation of the corresponding N-Boc protected indole.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][5]

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

-

Electrophilic Attack: The electron-rich indole ring of the N-Boc-indole attacks the Vilsmeier reagent. The Boc group, being electron-withdrawing, deactivates the indole ring to some extent, but the formylation still proceeds, with regioselectivity being a key consideration. For N-Boc-indole, formylation can occur at various positions, with the C4 position being a possible, though sometimes minor, product depending on the precise reaction conditions. To achieve C4 selectivity, specific reaction conditions or starting from a pre-functionalized indole may be necessary.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Sources

4-aminomethylindole-1-carboxylic acid tert-butyl ester synonyms

Technical Monograph: -Boc-4-(Aminomethyl)indole

Structural Utility, Synthetic Pathways, and Application in Fragment-Based Drug Discovery

Chemical Identity & Nomenclature

The compound 4-aminomethylindole-1-carboxylic acid tert-butyl ester represents a specialized scaffold in medicinal chemistry, distinct from its more common tryptamine (C3-substituted) analogs. It serves as a critical "exit vector" building block, allowing chemists to project substituents from the indole C4 position while maintaining the nitrogen protection required for chemoselective coupling.

Validated Synonyms & Identifiers

To ensure precise procurement and database searching, the following nomenclature hierarchy is established. Note that "1-carboxylic acid tert-butyl ester" is chemically synonymous with the

| Category | Synonym / Identifier | Context |

| IUPAC Name | tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate | Official Chemical Abstract name |

| Common Synthetic Name | 1-Boc-4-(aminomethyl)indole | Laboratory shorthand |

| Structural Name | (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)methanamine | Emphasizes the amine functionality |

| Catalog Name | 4-Aminomethylindole-1-carboxylic acid tert-butyl ester | Vendor-specific (e.g., Echemi, Chem-Impex) |

| CAS Registry Number | 887584-07-8 | Primary Accession Number |

| Precursor CAS | 460096-34-8 | Refers to the 4-formyl analog (Aldehyde) |

Structural Visualization (Concept Map)

The following diagram maps the chemical identity relationships and functional moieties of the molecule.

Figure 1: Chemical identity map highlighting functional regions and key identifiers.

Structural Analysis & Reactivity Profile

The "C4-Exit Vector" Advantage

In Fragment-Based Drug Discovery (FBDD), the geometry of substituent attachment is paramount.

-

Tryptamine (C3) vs. C4-Aminomethyl: Standard tryptamines project substituents at a ~109.5° angle relative to the indole plane (via the

ethyl linker). The C4-aminomethyl group, however, projects the amine into a distinct spatial region, often used to access solvent-exposed pockets in kinase docking (e.g., targeting the hinge region) or to induce novel conformational constraints in peptidomimetics. -

Electronic Effects: The N1-Boc group is electron-withdrawing. This deactivates the indole ring toward electrophilic aromatic substitution (EAS) at C3, preventing polymerization or side reactions during the manipulation of the C4-amine.

Stability Considerations

-

Acid Sensitivity: The N1-Boc group is labile to strong acids (TFA, HCl/Dioxane). However, it is significantly more stable than an N-Boc on a primary amine due to the conjugation with the indole ring.

-

Base Stability: The compound is stable to standard basic conditions (e.g.,

,

Synthetic Protocol: Reductive Amination Route

While the 4-cyano reduction is possible, the most reliable, high-yield route for the application scientist starts from the commercially available 1-Boc-4-formylindole (CAS 460096-34-8). This avoids high-pressure hydrogenation and toxic cyanide reagents.

Reaction Scheme

Transformation: Aldehyde

Figure 2: Step-wise reductive amination workflow for high-purity synthesis.

Detailed Methodology

Objective: Synthesize 5.0 g of tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate.

-

Imine Formation:

-

Charge a 250 mL round-bottom flask with 1-Boc-4-formylindole (5.0 g, 20.4 mmol) and anhydrous Methanol (100 mL).

-

Add Ammonium Acetate (

) (15.7 g, 204 mmol, 10 equiv) in one portion. -

Mechanism Note: The excess ammonium acetate drives the equilibrium toward the iminium species.

-

Stir at room temperature for 2–3 hours under Nitrogen. Monitor by TLC (disappearance of aldehyde spot).

-

-

Reduction:

-

Cool the mixture to 0°C using an ice bath.

-

Cautiously add Sodium Cyanoborohydride (

) (1.92 g, 30.6 mmol, 1.5 equiv). -

Safety: Perform in a fume hood;

generation is minimal at this pH but possible. -

Allow the reaction to warm to room temperature and stir overnight (12–16 h).

-

-

Workup & Purification:

-

Quench the reaction by slowly adding 1N NaOH (50 mL) to adjust pH to >10 (ensures the amine is free-based).

-

Remove Methanol under reduced pressure (rotary evaporator).

-

Extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.[1] -

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 95:4:1).

-

Analytical Characterization (Self-Validation)

To validate the integrity of the synthesized scaffold, compare experimental data against these expected parameters.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Boc Group: Confirms N1 protection integrity. | |

| 1H NMR | Methylene (-CH2-): Diagnostic singlet for C4-aminomethyl. | |

| 1H NMR | Indole C2-H: Characteristic downfield aromatic proton. | |

| LC-MS (ESI+) | Mass: Parent ion detection (often sees loss of Boc fragment). | |

| Appearance | Off-white to pale yellow solid | Purity check: Dark brown indicates oxidation/polymerization. |

Applications in Drug Discovery[3][4][5][6][7][8]

Kinase Inhibitor Design

The indole core is a bioisostere for the purine ring of ATP.

-

Hinge Binding: The indole NH (if deprotected) or C3/C2 positions often interact with the kinase hinge region.

-

Solvent Front: The C4-aminomethyl group serves as a vector to reach the solvent front or the ribose binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via amide or sulfonamide linkages.

GPCR Ligands

In serotonin (5-HT) receptor research, the rigid spacing of the amine at C4 (vs. C3 in tryptamine) alters receptor subtype selectivity, particularly for 5-HT2A and 5-HT2C receptors.

References

Sources

- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 2. tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate | C14H18N2O2 | CID 34178155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 | CID 53407735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Conversion of 1-Boc-4-cyanoindole to 4-Aminomethylindole

Executive Summary

This technical guide details the high-fidelity synthesis of 4-aminomethylindole (1H-indole-4-methanamine) starting from 1-Boc-4-cyanoindole . The transformation is critical in medicinal chemistry, particularly for developing serotonergic modulators and kinase inhibitors where the C4-position of the indole scaffold serves as a key vector for solubility and target engagement.

The recommended protocol utilizes a two-step sequence :

-

Chemo-selective Hydrogenation: Catalytic reduction of the nitrile using Raney Nickel in ammoniacal methanol to yield 1-Boc-4-aminomethylindole.

-

Acidolytic Deprotection: Removal of the tert-butoxycarbonyl (Boc) group to afford the target 4-aminomethylindole as a salt.

This route is selected over hydride reductions (e.g., LiAlH

Part 1: Strategic Analysis & Route Selection

Retrosynthetic Logic

The conversion requires the reduction of a nitrile (-CN) to a primary amine (-CH

-

Challenge 1: Chemoselectivity. The indole C2-C3 double bond is susceptible to reduction under vigorous hydrogenation conditions.

-

Challenge 2: Dimerization. Nitrile reduction often proceeds via an imine intermediate (

), which can react with the product amine ( -

Challenge 3: Boc Stability. Strong hydride donors like LiAlH

can attack the Boc carbamate, leading to N-methylation or complex mixtures.

Selected Methodology: Raney Nickel Hydrogenation

Raney Nickel (Ra-Ni) is the catalyst of choice for this transformation.[1]

-

Mechanism: Ra-Ni efficiently reduces nitriles to amines under moderate H

pressure. -

Ammonia Suppression: The use of ammonia (NH

) in the solvent system is non-negotiable. It suppresses secondary amine formation by shifting the equilibrium of the intermediate imine away from dimer formation. -

Boc Retention: Under neutral/basic hydrogenation conditions, the Boc group remains intact, protecting the indole nitrogen and preventing side reactions on the pyrrole ring.

Workflow Visualization

Figure 1: Strategic workflow for the stepwise conversion of 1-Boc-4-cyanoindole to 4-aminomethylindole.

Part 2: Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of Nitrile

Objective: Convert 1-Boc-4-cyanoindole to 1-Boc-4-aminomethylindole.

Reagents & Equipment[2][3][4]

-

Substrate: 1-Boc-4-cyanoindole (1.0 equiv).

-

Catalyst: Raney Nickel (approx. 50-100 wt% relative to substrate; active slurry in water).

-

Solvent: 7N Ammonia in Methanol (NH

/MeOH). -

Gas: Hydrogen (H

), balloon or Parr shaker (50 psi). -

Equipment: Parr hydrogenation apparatus or high-pressure autoclave.

Protocol

-

Catalyst Preparation (Critical):

-

Raney Nickel is usually supplied as a slurry in water.

-

Wash: Decant the water from the catalyst and wash 3x with absolute methanol to remove water. Safety: Keep wet at all times; dry Raney Ni is pyrophoric.

-

-

Reaction Setup:

-

In a hydrogenation vessel, dissolve 1-Boc-4-cyanoindole in 7N NH

in MeOH (concentration ~0.1 M). -

Add the washed Raney Nickel slurry.

-

-

Hydrogenation:

-

Seal the vessel and purge with N

(3x) followed by H -

Pressurize to 50 psi (3.4 bar) H

. -

Agitate (shake or stir) at Room Temperature for 12–24 hours.

-

Monitoring: Check reaction progress via TLC (visualize with Ninhydrin stain for amine) or LC-MS. The nitrile peak should disappear, and the amine mass (M+H) should appear.

-

-

Workup:

-

Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (N

blanket) to remove the catalyst. Do not let the filter cake dry out. -

Wash: Rinse the cake with MeOH.

-

Concentration: Concentrate the filtrate in vacuo to yield the crude 1-Boc-4-aminomethylindole.

-

Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH

OH), though the crude is often pure enough for the next step.

-

Step 2: Boc Deprotection

Objective: Remove the Boc group to yield 4-aminomethylindole.

Protocol

-

Dissolution: Dissolve the crude 1-Boc-4-aminomethylindole in dry Dichloromethane (DCM) or 1,4-Dioxane.

-

Acidolysis:

-

Option A (Standard): Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

-

Option B (Alternative): Add Trifluoroacetic acid (TFA) (20% v/v in DCM) at 0°C.

-

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (loss of Boc group, -100 mass units).

-

Isolation:

-

The amine salt (Hydrochloride or Trifluoroacetate) often precipitates.

-

Filter the solid and wash with diethyl ether.

-

Free Base (Optional): If the free base is required, dissolve the salt in water, basify with 1M NaOH to pH > 10, and extract with DCM or EtOAc.

-

Part 3: Process Control & Troubleshooting

Mechanism of Impurity Formation

Understanding the side reactions is crucial for troubleshooting.

Figure 2: Mechanism of secondary amine (dimer) formation during nitrile hydrogenation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or insufficient H | Wash Raney Ni thoroughly with MeOH before use. Increase pressure to 100 psi or temperature to 40°C. |

| Dimer Formation | Insufficient Ammonia. | Ensure solvent is saturated with NH |

| Indole Reduction | Over-hydrogenation of the C2-C3 bond. | Stop reaction immediately upon nitrile consumption. Reduce catalyst loading. Avoid Pt/C or Pd/C under acidic conditions. |

| Boc Loss (Step 1) | Temperature too high or acidic impurities. | Keep hydrogenation temperature <50°C. Ensure system is neutral/basic (NH |

Part 4: Safety & Handling (Self-Validating Protocols)

Pyrophoric Hazards (Raney Nickel)

-

Risk: Dry Raney Nickel ignites spontaneously in air.

-

Control: Always handle under a solvent (water or alcohol). Never filter to dryness. When disposing, quench the catalyst in dilute acid (HCl) carefully in a fume hood to dissolve the nickel, or keep submerged in water in a designated waste container.

Hydrogen Safety

-

Risk: Explosion hazard at high pressure.

-

Control: Ensure the autoclave is rated for the pressure. Check for leaks using N

before introducing H

Ammonia Toxicity

-

Risk: Inhalation hazard.

-

Control: All operations involving NH

/MeOH must be performed in a well-ventilated fume hood.

References

-

Raney Nickel Reduction of Nitriles

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Boc Group Stability

-

Indole Chemistry

Sources

- 1. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]

- 2. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore Modeling of 4-Substituted Indole Derivatives

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Part 1: Strategic Framework & Chemical Significance

The 4-Substituted Indole: A Privileged Scaffold

In medicinal chemistry, the indole ring is ubiquitous, often termed a "privileged scaffold" due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets. However, the 4-substituted indole represents a specific, high-value subclass. Substitution at the C4 position is sterically and electronically unique; it projects substituents into a vector distinct from the classic C3 (tryptamine-like) or C5 (serotonin-like) positions.

Why focus on the C4 position?

-

Steric Vector: The C4 substituent points into the "deep" pocket in many GPCRs and kinase ATP-binding sites, often accessing hydrophobic regions unavailable to C5 or C6 substitutions.

-

Electronic Modulation: Substituents at C4 can significantly influence the electron density of the pyrrole nitrogen (N1) and the C3 position through inductive effects, altering hydrogen bond donor (HBD) acidity.

-

Conformational Control: In complex derivatives (e.g., 4-indolyl-piperazines), the C4 substituent can restrict rotation, locking the molecule into a bioactive conformation.

Part 2: Mechanistic Pathways & Target Identification

Two primary therapeutic areas dominate the landscape of 4-substituted indoles: HIV-1 Attachment Inhibition and Immuno-Oncology (IDO1 Inhibition) . Understanding these pathways is prerequisite to defining the pharmacophore.

HIV-1 Attachment Inhibition (gp120)

4-substituted indoles (e.g., BMS-488043) bind to the viral envelope glycoprotein gp120. They stabilize a conformation that prevents the virus from binding to the host CD4 receptor.

-

Pharmacophore Criticality: The C4 substituent (often small, like -F or -OMe) fits into a specific hydrophobic pocket on gp120, while the indole core pi-stacks with viral residues (e.g., Trp112).

IDO1 Inhibition (Kynurenine Pathway)

Indoleamine 2,3-dioxygenase 1 (IDO1) catabolizes tryptophan to kynurenine, suppressing T-cell activity in tumors.[1] 4-substituted indoles can act as Apo-IDO1 inhibitors (binding the heme-free form) or competitive inhibitors.

-

Pharmacophore Criticality: The C4 substitution often dictates whether the molecule coordinates with the heme iron or displaces it entirely.

Figure 1: Mechanistic pathways for HIV-1 attachment and IDO1 inhibition, highlighting the intervention points of indole-based pharmacophores.

Part 3: Pharmacophore Generation Protocol

This section details a self-validating workflow for generating a pharmacophore model specifically for 4-substituted indoles.

Phase 1: Dataset Curation & Pre-processing

Objective: Create a high-quality training set with a wide dynamic range of activity.

-

Source: Extract data from ChEMBL/bindingDB for "Indole" substructures with pIC50 > 5.0.

-

Filtering: Isolate 4-substituted derivatives.

-

Inclusion Criteria: Explicit substitution at position 4 (e.g., -F, -Cl, -OMe, -NH2).

-

Exclusion Criteria: Fused rings at C4-C5 (unless specifically modeling tetrahydro-beta-carbolines).

-

-

Activity Binning:

-

Active: pIC50 > 8.0 (Target: < 10 nM)

-

Inactive: pIC50 < 5.0 (Target: > 10 µM)

-

Phase 2: Conformational Analysis (Critical Step)

Unlike simple aromatics, the 4-substituent can induce ring puckering or force orthogonal side-chain orientations.

-

Method: Use a high-level force field (e.g., OPLS4 or MMFF94s).

-

Protocol:

-

Generate 100 conformers per ligand.

-

Apply an energy window of 10 kcal/mol.

-

Crucial Check: Verify the torsion angle between the indole plane and the C4-substituent. For bulky groups (e.g., 4-phenyl), this is often non-planar (~40-60° twist) to avoid steric clash with H3 or H5.

-

Phase 3: Alignment & Feature Extraction

Algorithm Choice: For 4-substituted indoles, flexible alignment is superior to rigid alignment due to the variable linker geometries often attached to the indole nitrogen.

Common Pharmacophore Features (The "Indole Signature"):

| Feature Code | Type | Chemical Basis | Geometric Constraint |

|---|---|---|---|

| R1 | Aromatic Ring | Indole Benzene Ring | Centroid of C4-C7 ring |

| R2 | Aromatic Ring | Indole Pyrrole Ring | Centroid of N1-C2-C3 |

| D1 | H-Bond Donor | Indole N-H | Vector pointing from N1-H |

| H1 | Hydrophobic | C4-Substituent | Sphere centered on C4-group |

| A1 | H-Bond Acceptor | C3-Carbonyl/Linker | Often present in glyoxamide derivatives |

Phase 4: Model Validation (Self-Validating System)

A model is only as good as its ability to discriminate.

-

Decoy Set Generation: Use DUD-E or generate property-matched decoys (similar MW, LogP, but different topology).

-

ROC Analysis: Plot True Positive Rate vs. False Positive Rate.

-

Acceptance Criteria: AUC > 0.75.

-

-

Enrichment Factor (EF1%): Calculate (Actives found in top 1% / Total Actives) / (Total compounds in top 1% / Total Database).

-

Target: EF1% > 10.[2]

-

Part 4: Experimental Workflows & Diagrams

Workflow: Ligand-Based Pharmacophore Generation

This workflow assumes no crystal structure is available (common in early hit-to-lead).

Figure 2: Step-by-step computational workflow for generating a ligand-based pharmacophore model.

Part 5: Case Study Applications

Case Study A: HIV-1 Attachment Inhibitors (BMS Series)

Context: Bristol-Myers Squibb developed a series of indole-3-glyoxamides (e.g., BMS-378806, BMS-488043).

-

The Problem: Early hits had poor oral bioavailability.

-

The Pharmacophore Solution:

-

Feature 1 (C4-Position): Substitution with small groups (F, OMe) at C4 was found to be critical. The pharmacophore model identified a tight hydrophobic pocket in gp120 that could not accommodate larger groups at C4, while C7 tolerated bulky groups.

-

Feature 2 (Linker): A piperazine ring attached to the glyoxamide moiety acts as a rigid spacer, orienting the benzamide group to form pi-stacking interactions.

-

Outcome: The optimized pharmacophore led to BMS-663068 (Fostemsavir), a prodrug of the active moiety, now FDA approved.

Case Study B: IDO1 Inhibitors (Heme-Displacing)

Context: Targeting the apo-form of IDO1 to avoid heme-related toxicity.[11]

-

The Pharmacophore Solution:

-

Core: Indole or Azaindole.[6]

-

Feature: A basic amine or hydroxylamine group is often positioned to interact with the heme iron (in holo-models) or the empty heme pocket (in apo-models).

-

4-Substitution: In "Apoxidoles" (pseudo-natural products), the indole is fused or substituted at C4 to create a shape that sterically clashes with the heme cofactor, effectively enforcing binding to the apo form only.

-

Part 6: References

-

Meanwell, N. A., et al. (2009). Inhibitors of HIV-1 attachment: Part 2: An initial survey of indole substitution patterns. Bioorganic & Medicinal Chemistry Letters. Link

-

Wang, T., et al. (2009). Inhibitors of HIV-1 attachment: Part 4: A study of the effect of piperazine substitution patterns. Bioorganic & Medicinal Chemistry Letters. Link

-

Röhrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Link

-

Koehnke, J., et al. (2021). Apoxidoles: A Novel Pseudo-Natural Product Class of IDO1 Inhibitors. Angewandte Chemie International Edition. Link

-

Langer, T., & Hoffmann, R. D. (2006). Pharmacophore Modelling: Applications in Drug Discovery. Expert Opinion on Drug Discovery. Link

Sources

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Inhibitors of HIV-1 attachment. Part 10. The discovery and structure-activity relationships of 4-azaindole cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate from 4-formylindole

Application Note & Protocol

Topic: A Strategic Approach to the

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The 4-(aminomethyl)-1H-indole scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial building block for a diverse range of pharmacologically active agents. Its incorporation into molecular frameworks often imparts favorable interactions with biological targets. This document provides a comprehensive, field-tested guide for the synthesis of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate, a key intermediate where the indole nitrogen is protected and the aminomethyl group is available for further functionalization.

The synthetic strategy detailed herein is a robust two-step process commencing from commercially available 4-formylindole. The protocol is designed for high fidelity and scalability, emphasizing not just the procedural steps but the underlying chemical principles that ensure success. The core transformation relies on two foundational reactions in modern organic synthesis:

-

N-Protection: The selective protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

-

Reductive Amination: The conversion of the C4-formyl group into a primary aminomethyl moiety.

This guide explains the causality behind reagent selection and procedural design, offering a self-validating protocol grounded in established chemical literature.

Synthetic Workflow: A Two-Step Conversion

The overall transformation from 4-formylindole to the target compound is illustrated below. This workflow is designed to be efficient, proceeding through a stable, characterizable intermediate.

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: N-Boc Protection of 4-formylindole

Expertise & Rationale: The Necessity of Protection

The indole N-H proton is acidic and can participate in or be deprotonated under various reaction conditions, leading to undesired side reactions. The installation of an electron-withdrawing Boc group serves two primary purposes:

-

Deactivation: It renders the indole ring less susceptible to oxidation or other electrophilic reactions.

-

Blocking N-Alkylation: It prevents the indole nitrogen from acting as a nucleophile in the subsequent reductive amination step.[1]

Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the generation of benign byproducts (tert-butanol and CO₂). A catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.[2]

Detailed Experimental Protocol: Step 1

Reaction: 4-formylindole → tert-Butyl 4-formyl-1H-indole-1-carboxylate

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Amount |

|---|---|---|---|

| 4-formylindole | 145.16 | 1.0 | (Specify mass, e.g., 5.00 g) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 | (Calculate based on SM) |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.05 | (Calculate based on SM) |

| Acetonitrile (MeCN) | 41.05 | - | (Specify volume, e.g., 100 mL) |

| Ethyl Acetate (EtOAc) | 88.11 | - | For workup |

| Saturated aq. NaHCO₃ | - | - | For workup |

| Brine | - | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-formylindole (1.0 eq.).

-

Dissolve the starting material in anhydrous acetonitrile (approx. 20 mL per gram of starting material).

-

Add di-tert-butyl dicarbonate (1.1 eq.) and DMAP (0.05 eq.) to the solution.[2]

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, tert-butyl 4-formyl-1H-indole-1-carboxylate[3][4], is often a solid of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Part II: Reductive Amination of the Intermediate

Expertise & Rationale: The Power of Selective Reduction

Reductive amination is a robust method for converting carbonyls into amines.[5][6] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a hydride agent.[7][8]

Causality in Reagent Selection:

-

Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient, in situ source of ammonia (NH₃). The mild acidity of the acetate salt can also catalyze the formation of the imine intermediate.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for this transformation.[9] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent. It will readily reduce the protonated iminium ion intermediate but is slow to reduce the starting aldehyde.[10][11] This chemoselectivity is critical for a one-pot procedure, minimizing the formation of the corresponding alcohol byproduct and maximizing the yield of the desired amine.[9]

Reaction Mechanism: Imine Formation and Hydride Reduction

The reaction proceeds through a well-defined pathway. The aldehyde first condenses with ammonia to form an imine, which is in equilibrium with its protonated form, the electrophilic iminium ion. The triacetoxyborohydride then delivers a hydride to the iminium carbon to furnish the final primary amine.

Figure 2: Mechanism of reductive amination.

Detailed Experimental Protocol: Step 2

Reaction: tert-Butyl 4-formyl-1H-indole-1-carboxylate → tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Amount |

|---|---|---|---|

| tert-Butyl 4-formyl-1H-indole-1-carboxylate | 245.27 | 1.0 | (Calculate from previous step) |

| Ammonium Acetate (NH₄OAc) | 77.08 | 5.0 - 10.0 | (Calculate based on SM) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | (Calculate based on SM) |

| 1,2-Dichloroethane (DCE) or CH₂Cl₂ | - | - | (Specify volume) |

| Saturated aq. NaHCO₃ | - | - | For workup |

| Water (H₂O) | 18.02 | - | For workup |

| Brine | - | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Procedure:

-

In a round-bottom flask, dissolve the tert-butyl 4-formyl-1H-indole-1-carboxylate (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂).

-

Add ammonium acetate (a significant excess, e.g., 5-10 eq.) to the solution and stir the resulting suspension vigorously for 30-60 minutes at room temperature to facilitate imine formation.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may cause some gas evolution.

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 3-18 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel. A gradient elution using dichloromethane and methanol (with a small percentage of ammonium hydroxide, e.g., 1%) is often effective to isolate the final amine product.

References

-

Organic Chemistry Tutor. Reductive Amination. [Online] Available at: [Link]

-

Chemistry Steps. Reductive Amination. [Online] Available at: [Link]

-

Wikipedia. Reductive amination. [Online] Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]

-

Reddit. (2017). Can someone please explain reductive amination. [Online] Available at: [Link]

-

Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Online] Available at: [Link]

-

PubMed. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Online] Available at: [Link]

-

ResearchGate. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. [Online] Available at: [Link]

-

ResearchGate. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Online] Available at: [Link]

-

ResearchGate. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. [Online] Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

-

MDPI. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. [Online] Available at: [Link]

-

YouTube. (2022). Reductive Amination: Preparation of an Imine. [Online] Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Online] Available at: [Link]

-

Organic Chemistry Portal. Boc Protection - Common Conditions. [Online] Available at: [Link]

- Google Patents. EP0076713B1 - Aminomethyl-1h-indole-4-methanol derivatives and their salts, process and intermediates for their preparation, their use as medicines and compositions containing them.

-

RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Online] Available at: [Link]

-

National Center for Biotechnology Information. 1-(Tert-butoxycarbonyl)indole. [Online] Available at: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. reddit.com [reddit.com]

Reductive Amination Protocols for the Synthesis of 4-(Aminomethyl)-1-Boc-indole Derivatives: A Detailed Guide for Researchers

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, with the indole scaffold being a privileged structure in a multitude of biologically active compounds. Among the various functionalization techniques, reductive amination of indole aldehydes stands out as a robust and versatile method for introducing aminomethyl groups at various positions of the indole nucleus. This guide provides detailed application notes and protocols for the reductive amination of 1-Boc-4-formylindole, a key intermediate for the synthesis of a diverse array of bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, empowering the user to adapt and troubleshoot these protocols effectively.

The Strategic Importance of Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that proceeds through the in situ formation and subsequent reduction of an imine or iminium ion intermediate. This one-pot reaction is highly favored for its efficiency and broad substrate scope. The reaction is initiated by the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine. This intermediate is then reduced to the corresponding amine using a selective reducing agent.

The choice of reducing agent is critical to the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct. Two of the most widely employed and effective reducing agents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN).[1][2]

Mechanistic Overview of Reductive Amination

The reductive amination process can be conceptually broken down into two key stages occurring in a single pot:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is typically acid-catalyzed, protonating the carbonyl oxygen to enhance its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[3]

-

Hydride Reduction: A mild hydride reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.

Comparative Overview of Key Reducing Agents

The selection of the appropriate reducing agent is a critical parameter that can significantly influence the outcome of the reaction. Below is a comparative summary of the two most common reagents used in the reductive amination of 1-Boc-4-formylindole.

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) |

| Reactivity | Mild and selective for iminium ions over aldehydes.[1] | Milder than NaBH₄, but can still reduce aldehydes at low pH.[2] |

| Optimal pH | Weakly acidic to neutral.[4] | Mildly acidic (pH 4-6).[4] |

| Solvent Compatibility | Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), and Tetrahydrofuran (THF).[5] | Protic solvents like Methanol (MeOH) and Ethanol (EtOH).[2] |

| Toxicity | Non-toxic byproducts (acetate salts).[5] | Highly toxic HCN gas can be liberated in acidic conditions.[6] |

| Handling | Moisture-sensitive.[5] | Less sensitive to moisture. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 1-Boc-4-formylindole using either sodium triacetoxyborohydride or sodium cyanoborohydride.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred due to the non-toxic nature of its byproducts and its high selectivity.[5]

Materials:

-

1-Boc-4-formylindole

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.2 - 2.0 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-formylindole (1.0 eq).

-

Solvent and Amine Addition: Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.1-1.5 eq).

-

Acid Catalyst (Optional): If the amine salt is used or if the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.2 eq) can be added.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Addition of STAB: Add sodium triacetoxyborohydride (1.2-2.0 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is a classic and effective method, but requires careful handling due to the potential for hydrogen cyanide gas evolution.[6] This procedure must be performed in a well-ventilated fume hood.

Materials:

-

1-Boc-4-formylindole

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Sodium cyanoborohydride (NaBH₃CN) (1.2 - 2.0 equivalents)

-

Methanol (MeOH)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-formylindole (1.0 eq) in methanol (approximately 0.1-0.2 M concentration).

-

Amine Addition: Add the primary or secondary amine (1.1-1.5 eq) to the solution.

-